(4-Amino-3-pyridinyl)cyclohexylmethanone
Description
The compound "(4-Amino-3-pyridinyl)cyclohexylmethanone" is a cyclohexylmethanone derivative featuring a pyridine ring substituted with an amino group at the 4-position. Cyclohexylmethanones are commonly studied in medicinal chemistry due to their balanced lipophilicity and capacity for hydrogen bonding, which are critical for drug-like properties. The 4-amino-pyridinyl moiety may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(4-aminopyridin-3-yl)-cyclohexylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,13,14) |
InChI Key |
AYEHWOSQMXSIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CN=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "(4-Amino-3-pyridinyl)cyclohexylmethanone" with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and functional relevance:
Table 1: Structural and Functional Comparison of Cyclohexylmethanone Derivatives
Key Comparisons
Substituent Effects on Solubility and Reactivity The pyrrolidine analog (CAS 936221-79-3) exhibits higher solubility in aqueous media compared to aromatic derivatives due to its saturated heterocycle. However, its lack of aromaticity may reduce target affinity in biological systems . In contrast, the 4-amino-pyridinyl group in the target compound introduces aromaticity and hydrogen-bonding capability, likely improving interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs).
Electrophilic Reactivity and Safety The chloro-fluoro-phenyl derivative (CAS 898769-24-9) demonstrates how electron-withdrawing substituents increase electrophilic reactivity, necessitating stringent safety protocols (e.g., GHS hazard warnings for toxicity) . The amino group in the target compound may reduce such risks but could introduce metabolic instability.
Structural Complexity and Bioactivity The thieno-pyridine derivative (CAS 354119-19-0) highlights the impact of fused ring systems on bioactivity. Its extended conjugation enhances binding to ATP pockets in kinases, though its higher molecular weight (~370 Da) may limit blood-brain barrier penetration . The target compound’s simpler pyridine backbone (~215–220 Da) could offer better pharmacokinetics.
Synthetic Accessibility Patent data (EP 4 374 877 A2) reveals that cyclohexylmethanones are typically synthesized via condensation of amines or anilines with ketone precursors under standard coupling conditions . The target compound’s synthesis would likely follow similar protocols, leveraging commercially available 4-amino-3-pyridinylamine reagents.
Research Findings and Implications
- Pharmacological Potential: Pyridine-based cyclohexylmethanones are frequently explored as kinase inhibitors or CNS agents. The amino group’s role in modulating selectivity (e.g., for JAK2 or BTK inhibitors) is well-documented in analogs .
- Toxicity Considerations: Amino-substituted aromatic compounds often exhibit lower acute toxicity compared to halogenated derivatives (e.g., CAS 898769-24-9) but may require optimization to avoid genotoxic metabolites .
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